molecular formula C18H14N2O4 B11110671 2-(naphthalen-1-yloxy)-N-(3-nitrophenyl)acetamide

2-(naphthalen-1-yloxy)-N-(3-nitrophenyl)acetamide

Cat. No.: B11110671
M. Wt: 322.3 g/mol
InChI Key: JFBWQUZMOVATPC-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yloxy)-N-(3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a naphthalene ring, an acetamide group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxy)-N-(3-nitrophenyl)acetamide typically involves the following steps:

    Formation of the naphthalen-1-yloxy group: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.

    Acetylation: The naphthalen-1-yloxy compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Nitration: The acetylated product is nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position on the phenyl ring.

    Amidation: Finally, the nitrophenyl compound is reacted with an amine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yloxy)-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted acetamides or phenyl derivatives.

Scientific Research Applications

2-(naphthalen-1-yloxy)-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yloxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The nitrophenyl group plays a crucial role in these interactions by forming hydrogen bonds or hydrophobic interactions with the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(naphthalen-1-yloxy)-N-(3-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the naphthalen-1-yloxy group also imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

2-naphthalen-1-yloxy-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C18H14N2O4/c21-18(19-14-7-4-8-15(11-14)20(22)23)12-24-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,19,21)

InChI Key

JFBWQUZMOVATPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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